molecular formula C9H17NO B13287466 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane

2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane

Cat. No.: B13287466
M. Wt: 155.24 g/mol
InChI Key: HQWJPRCRPGOHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane is a bicyclic compound featuring a spirocyclic core with oxygen (oxa) and nitrogen (aza) heteroatoms. Its parent structure, 8-oxa-5-azaspiro[3.5]nonane (CAS 602326-48-7), has the molecular formula C₇H₁₃NO and is characterized by a spiro junction at the 3.5 position . This compound is synthetically accessible through alkylation or substitution reactions, as seen in related spirocyclic intermediates .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2,2-dimethyl-8-oxa-5-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17NO/c1-8(2)5-9(6-8)7-11-4-3-10-9/h10H,3-7H2,1-2H3

InChI Key

HQWJPRCRPGOHAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)COCCN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application, but generally, the compound can influence biochemical processes by altering the function of its molecular targets .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity: Diazaspiro compounds (e.g., 2,7-diazaspiro[3.5]nonane) demonstrate efficacy in pain models (e.g., capsaicin-induced allodynia) due to S1R modulation . The 2,2-dimethyl-8-oxa-5-aza variant may require functionalization (e.g., amidation) to enhance receptor engagement.
  • Safety Profile: 8-Oxa-5-azaspiro[3.5]nonane has hazard statements (H302, H315) for toxicity and irritation , suggesting similar precautions for its dimethyl derivative.

Biological Activity

2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings on its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C10H17NO
Molecular Weight : 169.25 g/mol
IUPAC Name : 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane
CAS Number : 1935953-52-8

PropertyValue
Molecular FormulaC10H17NO
Molecular Weight169.25 g/mol
IUPAC Name2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane
CAS Number1935953-52-8

Synthesis

The synthesis of 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane has been achieved through various methods, often involving the cyclization of suitable precursors under controlled conditions. One notable method includes the reaction of oxetanes with amines to form the desired spirocyclic structure .

The biological activity of 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may influence enzyme activity and receptor interactions, leading to various pharmacological effects. For instance, it has shown potential in inhibiting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in certain cancer cell lines .

Biological Activity

Research indicates that 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by modulating pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens, showing promising results in inhibiting bacterial growth.
  • Neuroprotective Effects : There is emerging evidence suggesting that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of spirocyclic compounds, 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane was found to significantly reduce the viability of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a moderate level of antimicrobial potency .

Q & A

Q. What are the most effective synthetic routes for preparing 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane?

The synthesis of spirocyclic compounds like 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane typically involves cyclization reactions. Key steps include:

  • Cyclization with chloroacetyl chloride : Reacting precursors in solvents like dichloromethane, using bases such as triethylamine or potassium carbonate to facilitate ring closure .
  • Catalytic hydrogenation : For deprotection of intermediates (e.g., benzyl groups), as seen in the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane derivatives .
  • Reduction steps : Lithium aluminum hydride (LiAlH₄) is commonly used to reduce intermediates, achieving yields >82% in two-step processes .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Structural confirmation relies on:

  • X-ray crystallography : Provides unambiguous spatial arrangement, as demonstrated for N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly for distinguishing spirocyclic conformers.
  • Mass spectrometry : Validates molecular weight and purity, essential for verifying synthetic success .

Advanced Research Questions

Q. How does the spirocyclic framework influence Sigma receptor (S1R/S2R) binding affinity and selectivity?

Structural studies on analogs (e.g., 2,7-diazaspiro[3.5]nonane derivatives) reveal:

  • Salt-bridge interactions : The 5-aza nitrogen forms hydrogen bonds with Glu172 in S1R, enhancing affinity (e.g., compound 5b: Ki = 13 nM for S1R vs. 102 nM for S2R) .
  • Steric effects : Methyl substitutions (e.g., 2,2-dimethyl groups) may modulate receptor access, as seen in diazabicyclo derivatives where steric hindrance reduces binding .
  • Functional profiles : Antagonists like 5b reverse mechanical hypersensitivity in murine pain models at 20 mg/kg, dependent on S1R antagonism .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Models ligand-receptor interactions, identifying key residues (e.g., Glu172 in S1R) that stabilize binding .
  • Molecular dynamics (MD) simulations : Assess conformational stability of the spirocyclic core in aqueous or membrane environments .
  • QSAR studies : Relate substituent effects (e.g., methyl groups) to pharmacological activity, guiding rational design .

Q. How do reaction conditions impact scalability and yield in industrial synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for cyclization steps .
  • Temperature control : Exothermic reactions (e.g., LiAlH₄ reductions) require gradual reagent addition to prevent decomposition .
  • Catalyst selection : Palladium on carbon (Pd/C) enhances hydrogenation efficiency for intermediates, critical for gram-scale production .

Q. What in vivo models validate the compound’s therapeutic potential?

  • Mechanical allodynia assays : Compounds like 5b and 8f (diazabicyclo derivatives) reverse hypersensitivity in mice at 20 mg/kg, comparable to reference antagonist BD-1063 .
  • Functional dependency tests : Co-administration with S1R agonist PRE-084 confirms mechanism specificity, as PRE-084 blocks antiallodynic effects .

Comparative Analysis

Q. How does 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane compare to structurally similar spirocycles?

CompoundKey FeaturesBiological Activity
2,5-Dioxa-8-azaspiro[3.5]nonaneLacks methyl groups; simpler structureLower S1R affinity (Ki >50 nM)
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonaneMethyl substitution at C9Enhanced metabolic stability
Diazabicyclo[4.3.0]nonaneNon-spiro bicyclic coreReduced S1R selectivity (Ki S1R/S2R = 10/165 nM)

Future Research Directions

  • Proteomic profiling : Identify off-target interactions using affinity chromatography or pull-down assays.
  • Crystallographic studies : Resolve full 3D structures of ligand-receptor complexes to refine docking models.
  • Metabolic stability assays : Evaluate methyl group effects on hepatic clearance using microsomal incubation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.